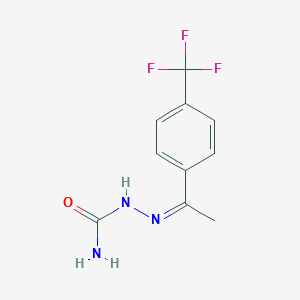
1-(2-Fluorophenyl)-3-methylcyclobutane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)-3-methylcyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring substituted with a 2-fluorophenyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-3-methylcyclobutane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzyl cyanide with methylcyclobutanone in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclobutane ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-3-methylcyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: 1-(2-Fluorophenyl)-3-methylcyclobutane-1-carboxylic acid.
Reduction: 1-(2-Fluorophenyl)-3-methylcyclobutane-1-amine.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluorophenyl)-3-methylcyclobutane-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-methylcyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The fluorophenyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins .
Comparison with Similar Compounds
1-(2-Fluorophenyl)pyrazoles: These compounds share the fluorophenyl group but differ in their core structure, leading to different chemical and biological properties.
2-Fluoromethamphetamine: A stimulant with a fluorophenyl group, but its mechanism of action and applications are distinct from 1-(2-Fluorophenyl)-3-methylcyclobutane-1-carbonitrile.
Vonoprazan: A potassium-competitive acid blocker with a fluorophenyl group, used in the treatment of acid-related disorders.
Uniqueness: this compound is unique due to its cyclobutane ring, which imparts rigidity and influences its reactivity and interaction with biological targets. This structural feature distinguishes it from other fluorophenyl-containing compounds and contributes to its specific applications in research and industry .
Properties
Molecular Formula |
C12H12FN |
|---|---|
Molecular Weight |
189.23 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-3-methylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H12FN/c1-9-6-12(7-9,8-14)10-4-2-3-5-11(10)13/h2-5,9H,6-7H2,1H3 |
InChI Key |
SSGOIYHNURXVOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(C#N)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,5S,7R)-2-oxabicyclo[3.2.0]heptan-7-amine HCl](/img/structure/B14044818.png)

![2-Amino-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one](/img/structure/B14044833.png)


![tert-Butyl 4-(8-chloropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B14044854.png)


![2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-benzo[D]imidazole](/img/structure/B14044889.png)

![3-Exo-Amino-Bicyclo[2.2.1]Heptane-2-Carboxylic Acid Hydrochloride](/img/structure/B14044902.png)
![1-Piperazinecarboxylic acid, 4-[(4-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B14044911.png)


